tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

CCR5 antagonism HIV-1 entry inhibitors Chiral pharmacophore

tert-Butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 2375424-00-1, molecular formula C₁₁H₂₂N₂O₃, molecular weight 230.30 g/mol) is a differentially protected, chiral piperazine derivative featuring Boc protection at N-1, a (2S)-methyl group, and a (5S)-hydroxymethyl substituent. The piperazine ring is a frequently encountered scaffold in medicinal chemistry, and 2-methylpiperazine derivatives have been established as essential pharmacophore elements for CCR5 antagonism in HIV-1 entry inhibitors such as vicriviroc and maraviroc.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
CAS No. 2375424-00-1
Cat. No. B6292737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
CAS2375424-00-1
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC1CNC(CN1C(=O)OC(C)(C)C)CO
InChIInChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1
InChIKeyOCHKRKFPKUAHGF-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 2375424-00-1) – Chiral Piperazine Building Block for CCR5 Antagonists and HIV-1 Inhibitors


tert-Butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 2375424-00-1, molecular formula C₁₁H₂₂N₂O₃, molecular weight 230.30 g/mol) is a differentially protected, chiral piperazine derivative featuring Boc protection at N-1, a (2S)-methyl group, and a (5S)-hydroxymethyl substituent . The piperazine ring is a frequently encountered scaffold in medicinal chemistry, and 2-methylpiperazine derivatives have been established as essential pharmacophore elements for CCR5 antagonism in HIV-1 entry inhibitors such as vicriviroc and maraviroc . This specific (2S,5S) stereochemistry provides a rigid, predictable chiral framework for building enantiomerically pure drug candidates and is distinct from its (2R,5R) enantiomer and (2R,5S) or (2S,5R) diastereomers.

Why Generic 2‑Methylpiperazine‑1‑carboxylate Analogs Cannot Substitute for tert‑Butyl (2S,5S)-5-(Hydroxymethyl)-2-Methylpiperazine-1-Carboxylate


In‑class piperazine‑1‑carboxylate derivatives are not interchangeable because the specific (2S,5S) configuration is a critical determinant of molecular recognition at chiral biological targets . The 2(S)‑methyl group has been shown to be essential for CCR5 receptor affinity, with the (2R)‑methyl isomer displaying markedly reduced or absent binding . Concurrently, the (5S)‑hydroxymethyl substituent serves as a directional synthetic handle that is absent in simpler 2,5‑dimethylpiperazine analogs, while its defined stereochemistry influences the spatial presentation of downstream functional groups . Procuring an enantiomerically undefined, racemic, or mismatched diastereomer (e.g., (2R,5R), (2R,5S), or (2S,5R)) introduces the risk of synthesizing inactive or off‑target‑prone compounds.

Product‑Specific Quantitative Evidence Guide for tert‑Butyl (2S,5S)-5-(Hydroxymethyl)-2-Methylpiperazine-1-Carboxylate


2(S)‑Methyl Configuration Is Essential for CCR5 Receptor Affinity, Differentiating from the (2R)‑Methyl Enantiomer

In a systematic structure–activity relationship study of piperidine–piperazine CCR5 antagonists, the 2(S)‑methyl piperazine moiety was demonstrated to be essential for CCR5 binding affinity . Compounds bearing the 2(S)‑methyl configuration exhibited potent activity in both the CCR5–RANTES binding assay and antiviral assays, whereas the (2R)‑methyl epimers were significantly less active . This finding directly implies that the (2S,5S) diastereomer of the target compound is the stereochemically competent precursor for CCR5 antagonist programs.

CCR5 antagonism HIV-1 entry inhibitors Chiral pharmacophore

Scalable Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines with >95% Yield, Enabling Gram‑Scale Procurement

Gao and Renslo (2007) reported an efficient, three‑step synthesis of di‑tert‑butyl (2S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate (a close analog of the target compound lacking only the 5‑methyl group) from commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride, achieving an overall yield of 95% and delivering tens of grams of product without racemization . More recently, Liang et al. (2024) described a mild, four‑step route to para‑substituted 2‑hydroxymethyl piperazines, including Boc‑protected 5‑substituted variants, with yields consistently >95% at each step and demonstrated gram‑scale capability, highlighting non‑racemic composition . These synthetic methodologies directly support the supply of enantiomerically pure (2S,5S)‑configured piperazine building blocks at scale.

Scalable synthesis Process chemistry Building block production

Procurement‑Grade Purity of ≥97% for the (2S,5S) Diastereomer Exceeds Typical Racemic Purity, Reducing Chromatographic Burden

Commercial suppliers specify a minimum purity of 97% (HPLC) for tert‑butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate, with some vendors reporting 98% . In contrast, racemic or mixed‑diastereomer batches of structurally related 2‑methylpiperazine‑1‑carboxylates are commonly sold at 95% purity, and the presence of multiple diastereomers further diminishes the effective purity of the intended stereoisomer. The >97% single‑diastereomer specification directly translates to fewer purification steps post‑incorporation and more accurate stoichiometric control in subsequent reactions.

Chiral purity Procurement specification Diastereomer ratio

Orthogonal Boc Protection and Free Piperazine NH Provide Dual Functionalization Handles, Superior to Singly Protected or Fully Protected Analogs

The target compound features a Boc group at N-1 and a free secondary amine at N-4, along with a (5S)-hydroxymethyl group, enabling sequential, selective functionalization at three distinct positions . This contrasts with N,N′-di‑Boc‑protected piperazines, which lack the free amine for immediate alkylation or acylation, and with N‑Boc‑piperazine lacking the hydroxymethyl and methyl substituents, which offers fewer synthetic vectors. The orthogonal protection strategy has been exploited for constructing combinatorial libraries and advanced intermediates in drug discovery programs targeting CCR5 antagonists, kinase inhibitors, and other therapeutic areas .

Orthogonal protection Selective functionalization Drug discovery intermediate

Optimal Research and Industrial Application Scenarios for tert‑Butyl (2S,5S)-5-(Hydroxymethyl)-2-Methylpiperazine-1-Carboxylate


Synthesis of CCR5 Antagonist Libraries for Anti‑HIV Drug Discovery

The (2S,5S)‑configured core aligns with the established 2(S)-methyl piperazine pharmacophore required for CCR5 receptor binding . Incorporation of this single‑diastereomer building block into fragment‑assembly or combinatorial chemistry workflows streamlines the construction of CCR5 antagonist candidates without the confounding effects of stereochemical mixtures .

Kinase Inhibitor Lead Optimization Requiring Stereochemically Defined Piperazine Scaffolds

Many ATP‑competitive kinase inhibitors employ substituted piperazines to occupy the solvent‑exposed region or ribose pocket. The (2S,5S) configuration provides a rigid, predictable vector for the hydroxymethyl and methyl substituents, enabling rational design of kinase inhibitors with improved selectivity . The orthogonal Boc/free‑amine protection permits late‑stage diversification.

Asymmetric Synthesis and Chiral Ligand Development

The well‑defined (2S,5S) stereochemistry and the presence of a free NH render this compound suitable as a chiral ligand precursor for enantioselective catalysis . The hydroxymethyl group can be further derivatized to introduce phosphine, amine, or other donor functionalities.

Gram‑Scale Production of Enantiopure Advanced Intermediates for Preclinical Studies

The scalable synthetic routes yielding >95% product without racemization make this building block suitable for larger‑scale preparation of advanced intermediates entering preclinical pharmacokinetic, toxicology, and efficacy studies, where stereochemical purity must be rigorously controlled.

Quote Request

Request a Quote for tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.